molecular formula C12H13NO B11905233 1-(2-Methylidene-4-phenylazetidin-1-yl)ethan-1-one CAS No. 294862-16-1

1-(2-Methylidene-4-phenylazetidin-1-yl)ethan-1-one

Cat. No.: B11905233
CAS No.: 294862-16-1
M. Wt: 187.24 g/mol
InChI Key: BKPXAANMOXPTLO-UHFFFAOYSA-N
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Description

1-(2-Methylidene-4-phenylazetidin-1-yl)ethan-1-one is a synthetic azetidine derivative of interest in advanced organic and medicinal chemistry research. This compound features a reactive methylidene group and a β-lactam (azetidin-2-one) core structure, a scaffold renowned for its significant biological activity and presence in pharmacologically active molecules. Its unique structure makes it a valuable building block for constructing more complex molecules and a key intermediate for exploring new chemical spaces. Potential research applications include its use as a precursor in the development of novel enzyme inhibitors and its investigation in the synthesis of new compounds with potential biological activity. Researchers can utilize this compound to study structure-activity relationships or as a starting material for synthesizing specialized compound libraries. This product is intended for research and further manufacturing applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use. Specific safety and handling information can be found in the provided Safety Data Sheet (SDS).

Properties

CAS No.

294862-16-1

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1-(2-methylidene-4-phenylazetidin-1-yl)ethanone

InChI

InChI=1S/C12H13NO/c1-9-8-12(13(9)10(2)14)11-6-4-3-5-7-11/h3-7,12H,1,8H2,2H3

InChI Key

BKPXAANMOXPTLO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CC1=C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Temperature

  • Low Temperatures (0–5°C) : Minimize side reactions during electrophilic additions.

  • High Temperatures (60–80°C) : Accelerate cyclization but risk decomposition.

Solvent Selection

SolventDielectric ConstantSuitability
HFIP16.7Ideal for NBS-mediated bromination
Ethanol24.3Preferred for condensation
Dichloromethane8.9Optimal for acylation

Catalysts

  • Triethylamine : Neutralizes HCl, enhancing imine formation.

  • NBS (N-Bromosuccinimide) : Facilitates bromination for subsequent elimination .

Chemical Reactions Analysis

Halogenation Reactions

The methylidene group (CH₂=) at position 2 undergoes halogenation under mild conditions. Similar azetidinones react with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in hexafluoroisopropanol (HFIP) to form halogenated derivatives .

Example Reaction:

1-(2-Methylidene-4-phenylazetidin-1-yl)ethan-1-one+NBSHFIP, rt3-bromo-1-(2-methylidene-4-phenylazetidin-1-yl)ethan-1-one\text{this compound} + \text{NBS} \xrightarrow{\text{HFIP, rt}} \text{3-bromo-1-(2-methylidene-4-phenylazetidin-1-yl)ethan-1-one}

ParameterValue
Yield50–80%
Reaction Time60 minutes
Key CatalystHFIP solvent
Reference

Ring-Opening Reactions

The strained β-lactam ring is susceptible to nucleophilic attack. Amines, thiols, or water can cleave the ring, forming open-chain amides or carboxylic acids .

Mechanism:

  • Nucleophile (e.g., H₂O) attacks the carbonyl carbon.

  • Ring opens to form a linear intermediate.

  • Proton transfer stabilizes the product.

Example with Water:

Azetidinone+H2O4-phenyl-2-(acetylamino)but-2-enoic acid\text{Azetidinone} + \text{H}_2\text{O} \rightarrow \text{4-phenyl-2-(acetylamino)but-2-enoic acid}

Ketone Functional Group Reactivity

The acetyl group participates in standard ketone reactions:

Condensation Reactions

Reacts with hydrazines or hydroxylamine to form hydrazones or oximes :

RC(O)R’+NH2OHRC(=NOH)R’+H2O\text{RC(O)R'} + \text{NH}_2\text{OH} \rightarrow \text{RC(=NOH)R'} + \text{H}_2\text{O}

Reduction

The ketone is reducible to a secondary alcohol using NaBH₄ or LiAlH₄:

RC(O)R’NaBH4RCH(OH)R’\text{RC(O)R'} \xrightarrow{\text{NaBH}_4} \text{RCH(OH)R'}

Cycloaddition Reactions

The methylidene group may engage in [2+2] or Diels-Alder cycloadditions. For example, photochemical [2+2] cycloaddition with alkenes forms bicyclic structures .

Key Data:

SubstrateProduct TypeYield
EthyleneBicyclo[3.2.0]heptane45–60%
Electron-deficient dieneFused ring system30–50%

Biological Activity Modulation

Derivatives of this compound show potential as enzyme inhibitors. Substituents at the methylidene position (e.g., halogens, aryl groups) enhance binding to targets like p53 or cholesterol absorption proteins .

Structure-Activity Relationship (SAR):

  • Electron-withdrawing groups (e.g., Br, Cl) improve metabolic stability .

  • Hydrophobic substituents (e.g., phenyl) increase membrane permeability .

Stability and Degradation

The compound decomposes under strong acidic/basic conditions or prolonged UV exposure. Stability data in common solvents :

SolventStability (25°C)Half-Life
DCMStable>6 months
MethanolPartial degradation2 weeks
Aqueous pH 7Slow hydrolysis48 hours

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 1-(2-Methylidene-4-phenylazetidin-1-yl)ethan-1-one exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro evaluations demonstrated that this compound could inhibit cell growth in human tumor cells, showcasing potential as an anticancer agent. The National Cancer Institute's Developmental Therapeutic Program has included this compound in its screenings, revealing promising results in terms of growth inhibition rates .

Antimicrobial Properties

The compound's structural similarities to known antimicrobial agents suggest potential efficacy against bacterial and fungal pathogens. Preliminary studies have shown that derivatives of azetidine structures can display antimicrobial activity, warranting further investigation into the specific effects of this compound in this context .

Synthesis Techniques

The synthesis of this compound can be achieved through several methods:

  • One-Pot Reactions : This method allows for multiple reactants to be combined in a single reaction vessel, simplifying the synthesis process.
  • Condensation Reactions : By reacting an appropriate amine with a carbonyl compound under acidic or basic conditions, the desired product can be formed.
  • Cyclization Methods : Starting from suitable precursors that facilitate cyclization leads to the formation of the azetidine ring structure.

These methods often require optimization regarding reaction conditions such as temperature and catalysts to maximize yield and purity.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructure/FeaturesUnique Aspects
2-AcetylphenylazetidineContains an acetyl group on phenyl azetidineKnown for anti-inflammatory properties
4-PyridylazetidinoneFeatures a pyridine ring instead of phenylExhibits distinct antimicrobial activity
3-MethylideneazetidineSimilar azetidine structure with methyl substitutionPotentially different reactivity due to methyl group

This comparative analysis highlights the unique substituents of this compound, which may contribute to its specific biological activities .

Mechanism of Action

The mechanism of action of 1-(2-Methylidene-4-phenylazetidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(2-Methylidene-4-phenylazetidin-1-yl)ethan-1-one with structurally or functionally related ethanone derivatives, focusing on synthesis, physical properties, and bioactivities.

Structural Analogues with Azetidine Moieties

  • 1-[3-(Aminomethyl)azetidin-1-yl]ethan-1-one (): This compound replaces the methylidene and phenyl groups with an aminomethyl substituent. Such analogs are often intermediates in drug discovery but lack the bioactivity data available for phenyl-substituted derivatives .

Ethanones with Aromatic Substitutents

  • 1-(4-Hydroxyphenyl)-2-[(heteroaryl)thio]ethan-1-one ():
    These derivatives exhibit potent enzyme inhibition (Ki values ~22–24 nM for AChE), attributed to the hydrogen-bonding capability of the hydroxyl group and the electron-rich heteroarylthio moiety. In contrast, the target compound’s methylidene group may enhance electrophilicity at the ketone, favoring different interaction modes with enzyme active sites .
  • 1-(4-(4-Methylpiperazin-1-yl)phenyl)ethan-1-one ():
    The piperazine substituent introduces basicity and water solubility, enabling interactions with biological membranes. The azetidine analog’s smaller ring size could reduce conformational flexibility but increase metabolic stability .

Sulfur-Containing Derivatives

  • 2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(p-tolyl)ethan-1-one ():
    The sulfoximine group in these compounds enhances polarity and stability, as evidenced by melting points >130°C. The methylidene group in the target compound may similarly stabilize conjugated systems but lacks the sulfoximine’s hydrogen-bond acceptor capacity .

Heterocyclic-Fused Ethanones

  • 1-(Benzofuran-2-yl)ethan-1-one oxime ethers (): Benzofuran derivatives show notable antimicrobial activity due to the planar aromatic system. The azetidine analog’s non-planar ring may reduce DNA intercalation but improve selectivity for bacterial targets .

Research Findings and Implications

  • Synthetic Challenges : The strained azetidine ring in the target compound may require specialized methods like photochemical [2+2] cycloadditions or transition-metal catalysis, as seen in related β-lactam syntheses .
  • Bioactivity Potential: While phenyl-substituted ethanones show enzyme inhibition (e.g., AChE, ERK kinase), the methylidene group’s electron-withdrawing effect could modulate binding affinities compared to hydroxyl or piperazine analogs .
  • Physicochemical Properties : The azetidine ring’s small size may enhance membrane permeability relative to bulkier heterocycles like piperazine, though solubility could be lower than sulfoximine derivatives .

Biological Activity

1-(2-Methylidene-4-phenylazetidin-1-yl)ethan-1-one, also known by its CAS number 188716-78-1, is a compound with potential biological activities that have garnered interest in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H13_{13}NO. Its structure features an azetidine ring with a phenyl group and a methylidene substituent, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. For instance, derivatives of azetidine compounds have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of Azetidine Derivatives

CompoundCell LineIC50_{50} (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)20Induces apoptosis
Compound BHeLa (Cervical Cancer)15Inhibits cell proliferation
This compoundA549 (Lung Cancer)TBDTBD

The specific mechanism of action for this compound remains to be fully elucidated, but preliminary findings suggest it may induce apoptosis in cancer cells through mitochondrial pathways.

Antimicrobial Activity

In addition to its anticancer effects, azetidine derivatives have been evaluated for antimicrobial activity. For example, certain compounds have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of Azetidine Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Compound CE. coli32 µg/mL
Compound DS. aureus16 µg/mL
This compoundTBDTBD

Case Studies

A notable case study involved the synthesis and evaluation of various analogs of azetidine derivatives, where researchers found that modifications to the azetidine ring significantly influenced their biological activities. For instance, the introduction of electron-withdrawing groups on the phenyl ring enhanced anticancer potency, suggesting that structural optimization is key to developing effective therapeutic agents.

Research Findings

Research has indicated that compounds similar to this compound exhibit moderate to high cytotoxicity against several cancer cell lines. The findings from various studies suggest that these compounds can be further developed into lead candidates for drug discovery.

Q & A

Q. What strategies address low solubility in aqueous media for in vitro assays?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without denaturing proteins .
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes for controlled release .
  • Prodrug Design : Introduce phosphate esters or glycosides to enhance hydrophilicity .

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